molecular formula C15H12F3N5O B292225 5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one

5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B292225
M. Wt: 335.28 g/mol
InChI Key: FQVAFGRKZUFQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group and an azo linkage

Scientific Research Applications

5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and azo coupling reactions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol. The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide (DMF), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by disrupting cellular signaling pathways and triggering programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to its trifluoromethyl group and azo linkage, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12F3N5O

Molecular Weight

335.28 g/mol

IUPAC Name

5,7-dimethyl-3-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C15H12F3N5O/c1-8-6-9(2)23-13(19-8)12(14(24)22-23)21-20-11-5-3-4-10(7-11)15(16,17)18/h3-7H,1-2H3,(H,22,24)

InChI Key

FQVAFGRKZUFQLS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC=CC(=C3)C(F)(F)F)C

Canonical SMILES

CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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